molecular formula C10H12F3N B175348 Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine CAS No. 118761-99-2

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Cat. No. B175348
M. Wt: 203.2 g/mol
InChI Key: JRSKXURJVQNHMS-UHFFFAOYSA-N
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Description

“Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” is a chemical compound with the CAS Number: 118761-99-2 . It has a molecular weight of 203.21 .


Synthesis Analysis

The synthesis of compounds similar to “Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” has been reported in various studies . For instance, one study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .


Physical And Chemical Properties Analysis

“Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” is a liquid at room temperature with a molecular weight of 203.21 . The compound has a CAS Number of 118761-99-2 .

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application Summary : The trifluoromethyl group can be used to modify proline, an amino acid, to create new compounds with unique properties .
    • Methods of Application : The trifluoromethyl group is added to the proline molecule in a process called fluorination .
    • Results or Outcomes : The trifluoromethylated proline exhibits unique functions in biological contexts, which continue to be discovered and developed .
  • Scientific Field: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Application Summary : Trifluoromethylated proline can be used in NMR labeling .
    • Methods of Application : The trifluoromethyl group is added to the proline molecule, and the resulting compound is used in NMR experiments .
    • Results or Outcomes : The use of trifluoromethylated proline in NMR labeling can provide valuable structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Trifluoromethylated proline can potentially enhance interactions at nonpolar interfaces .
    • Methods of Application : The trifluoromethyl group is added to the proline molecule, and the resulting compound is used in drug design and synthesis .
    • Results or Outcomes : Lipophilicity measurements demonstrate that trifluoromethyl-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

Here are some additional potential applications of compounds similar to “Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine”, focusing on the trifluoromethyl group and its effects on proline, an amino acid :

  • Scientific Field: Organic Chemistry

    • Application Summary : The trifluoromethyl group can be used to modify various organic compounds, potentially altering their properties and making them useful for different applications .
    • Methods of Application : The trifluoromethyl group is added to the organic compound in a process called fluorination .
    • Results or Outcomes : The trifluoromethylated organic compounds exhibit unique properties, which can be utilized in various fields like medicinal chemistry, materials science, and more .
  • Scientific Field: Protein Translation and Folding

    • Application Summary : Trifluoromethylated proline can influence complex biological processes such as protein translation and folding .
    • Methods of Application : The trifluoromethyl group is added to the proline molecule, and the resulting compound is used in biological studies .
    • Results or Outcomes : The unique features of trifluoromethylated proline can fundamentally influence the protein folding process .
  • Scientific Field: Drug Design and Synthesis

    • Application Summary : Trifluoromethylated proline can potentially be used in drug design and synthesis .
    • Methods of Application : The trifluoromethyl group is added to the proline molecule, and the resulting compound is used in the design and synthesis of new drugs .
    • Results or Outcomes : Trifluoromethylated proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

Safety And Hazards

The safety information for “Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” indicates that it is classified under GHS05 and GHS07. The hazard statements include H227, H302, H314, and H335 .

properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKXURJVQNHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588177
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

CAS RN

118761-99-2
Record name N,α-Dimethyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118761-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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